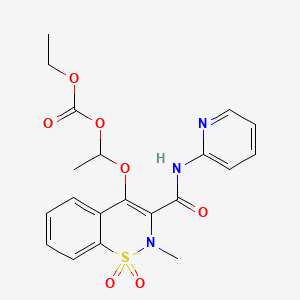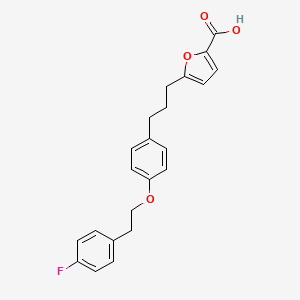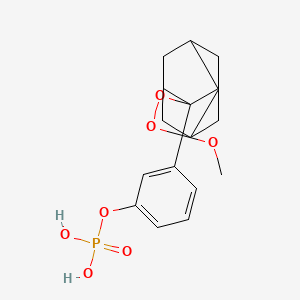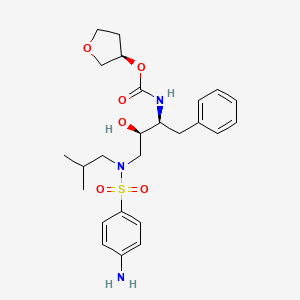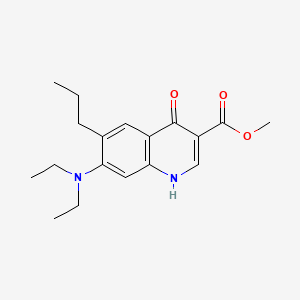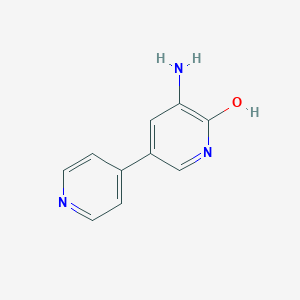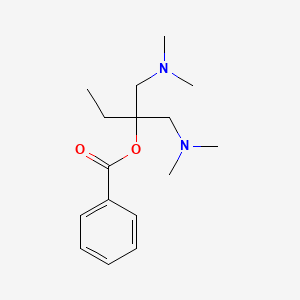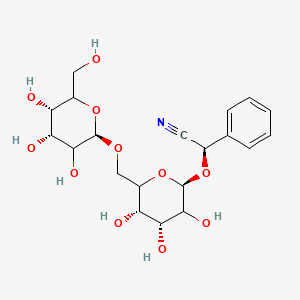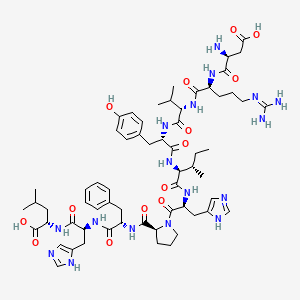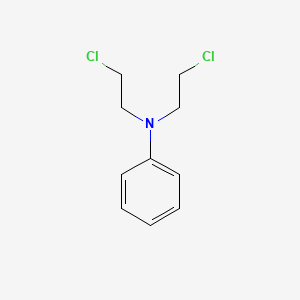
アスパルチルグルタミン酸
概要
説明
Aspartylglutamate, also known as N-Acetylaspartylglutamate (NAAG), is a peptide neurotransmitter and the third-most-prevalent neurotransmitter in the mammalian nervous system . NAAG consists of N-acetylaspartic acid (NAA) and glutamic acid coupled via a peptide bond .
Synthesis Analysis
NAAG is synthesized enzymatically from its two precursors . It is released in response to glutamate and provides the postsynaptic neuron with a feedback mechanism to inhibit excessive glutamate signaling .Molecular Structure Analysis
The molecular structure of NAAG is complex, with the molecule consisting of N-acetylaspartic acid (NAA) and glutamic acid coupled via a peptide bond .Chemical Reactions Analysis
NAAG is rapidly degraded by the extracellular enzyme glutamate carboxypeptidase II (GCPII) . Increasing endogenous NAAG—for instance by inhibiting GCPII—is a promising treatment option for many brain disorders where glutamatergic excitotoxicity plays a role .科学的研究の応用
神経調節とシナプス機能
癌代謝
要約すると、NAAGの多面的機能は脳を超えており、神経関連の文脈と癌関連の文脈の両方に影響を与えています。研究者は、さまざまな分野におけるその治療の可能性を調査し続けています。 詳細については、引用されたソースを参照してください . 🧠🔬
作用機序
Target of Action
Aspartylglutamate, also known as N-Acetyl-Aspartyl-Glutamate (NAAG), primarily targets the metabotropic glutamate receptor 3 (mGluR3) in the brain . This receptor plays a crucial role in modulating glutamatergic synapses .
Mode of Action
NAAG acts as a neuromodulator of glutamatergic synapses by activating presynaptic mGluR3 . It is selectively localized to postsynaptic dendrites in glutamatergic synapses and works as a retrograde neurotransmitter . NAAG is released in response to glutamate and provides the postsynaptic neuron with a feedback mechanism to inhibit excessive glutamate signaling .
Biochemical Pathways
NAAG affects the glutamatergic synapses pathway. It is released in response to glutamate, providing a feedback mechanism to inhibit excessive glutamate signaling . Increasing endogenous NAAG—for instance, by inhibiting GCPII—is a promising treatment option for many brain disorders where glutamatergic excitotoxicity plays a role .
Pharmacokinetics
It is known that naag is the most abundant dipeptide in the brain . It is present in μM–mM concentrations
Result of Action
The main effect of NAAG occurs through increased mGluR3 activation, thereby reducing glutamate release . This modulation of glutamate signaling can have significant effects on neuronal communication and may play a role in various neurological and psychiatric diseases .
Action Environment
The action of NAAG is primarily localized to the brain, where it is selectively localized to postsynaptic dendrites in glutamatergic synapses
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O7/c10-4(3-7(14)15)8(16)11-5(9(17)18)1-2-6(12)13/h4-5H,1-3,10H2,(H,11,16)(H,12,13)(H,14,15)(H,17,18)/t4-,5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKAJHWFHHFSCDT-WHFBIAKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)NC(=O)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)O)[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50977157 | |
| Record name | N-(2-Amino-3-carboxy-1-hydroxypropylidene)glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50977157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6157-06-8 | |
| Record name | L-Aspartyl-L-glutamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6157-06-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aspartylglutamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006157068 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-Amino-3-carboxy-1-hydroxypropylidene)glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50977157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



